Serum Stability: MTX-Ala Is Not Hydrolyzed by Human Serum, Unlike MTX-Arg
Human serum hydrolyzed only MTX-Arg among the tested alpha-peptides; MTX-Ala and MTX-Asp showed no detectable hydrolysis when incubated with human serum [1]. This contrasts with MTX-Arg, which was cleaved by endogenous serum carboxypeptidase N, resulting in unintended systemic activation and a baseline ID50 of 5.0 × 10⁻⁸ M against L1210 cells even without exogenous enzyme supplementation [1].
| Evidence Dimension | Hydrolysis by human serum |
|---|---|
| Target Compound Data | No hydrolysis detected |
| Comparator Or Baseline | MTX-Arg: Hydrolyzed by human serum carboxypeptidase N; baseline ID50 = 5.0 × 10⁻⁸ M (L1210 cells) |
| Quantified Difference | Qualitative: MTX-Ala is serum-stable; MTX-Arg is serum-labile |
| Conditions | Human serum incubation; cytotoxicity assay in L1210 murine leukemia cells |
Why This Matters
Serum stability ensures that MTX-Ala remains intact in systemic circulation, preventing premature activation and off-target toxicity—a critical requirement for ADEPT strategies where localized tumor activation is desired.
- [1] Kuefner U, Lohrmann U, Montejano YD, Vitols KS, Huennekens FM. Carboxypeptidase-mediated release of methotrexate from methotrexate alpha-peptides. Biochemistry. 1989 Mar 7;28(5):2288-97. doi: 10.1021/bi00431a047. View Source
